molecular formula C8H16ClNO3 B11791021 (S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride

(S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride

Cat. No.: B11791021
M. Wt: 209.67 g/mol
InChI Key: TYAIRGQKBJVSNM-FYZOBXCZSA-N
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Description

(S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride is a chemical compound with a unique structure that includes a morpholine ring substituted with methyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride typically involves the reaction of morpholine with methylating agents under controlled conditions. The reaction is carried out in the presence of a base to facilitate the substitution of hydrogen atoms with methyl groups. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.

    Methylmorpholine derivatives: Compounds with similar structures but different substituents on the morpholine ring.

Uniqueness

(S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride is unique due to its specific stereochemistry and the presence of both methyl and dimethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

methyl (3S)-2,2-dimethylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)6(7(10)11-3)9-4-5-12-8;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1

InChI Key

TYAIRGQKBJVSNM-FYZOBXCZSA-N

Isomeric SMILES

CC1([C@H](NCCO1)C(=O)OC)C.Cl

Canonical SMILES

CC1(C(NCCO1)C(=O)OC)C.Cl

Origin of Product

United States

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